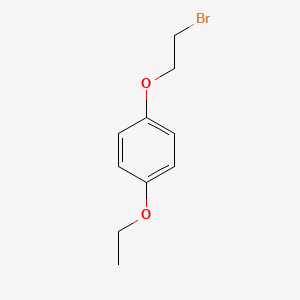
1-(2-Bromoethoxy)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethoxy)-4-ethoxybenzene, also known as BEEB, is a chemical compound that belongs to the family of organic compounds called benzene and substituted derivatives. BEEB is a colorless liquid that is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds
- It serves as an intermediate in the synthesis of other compounds. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication used for treating arrhythmia. The synthesis process was optimized by varying reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).
Electrochemical Applications
- It is used in the field of electrochemistry, particularly in the synthesis of polymers. For example, polymers like 1-methoxy-4-ethoxybenzene have been electro-synthesized for various applications, showing properties such as solubility in organic solvents and electrochemical conductivities (T. Moustafid et al., 1991).
Host-Guest Chemistry
- The compound plays a role in host-guest chemistry, which is a part of supramolecular chemistry. Studies on the binding behaviors of beta-cyclodextrin with derivatives of ethoxybenzene have been conducted, contributing to understanding the formation of inclusion complexes (L. Song et al., 2008).
Polymer Synthesis
- It is also instrumental in the synthesis of functionalized polymers. For instance, various derivatives of ethoxybenzene have been used to synthesize alkoxyamine initiators for block copolymers, demonstrating potential in controlled polymerization processes (Y. Miura et al., 1999).
Supercapacitor Development
- Derivatives of ethoxybenzene, such as dihydroxybenzenes, have been studied for their application in supercapacitors. These studies include exploring the electrochemical behavior of carbon electrodes in solutions modified by redox-active species derived from ethoxybenzene (E. Frąckowiak et al., 2014).
Green Chemistry
- Research has focused on creating “greener” functionalized ionic liquids using derivatives of ethoxybenzene. These ionic liquids have potential applications as green solvents and catalysts in organic chemistry, such as the synthesis of ethoxybenzene (Guo Feng et al., 2007).
Energy Storage
- Compounds related to 1-(2-Bromoethoxy)-4-ethoxybenzene are used in the development of materials for energy storage systems, like non-aqueous redox flow batteries. Research has focused on enhancing the stability and solubility of these materials in their charged state (Jingjing Zhang et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole(dpp) derivatives , which are stable and efficient pigments for two-photon excited fluorescence microscopy
Mode of Action
Based on its structural similarity to other bromoethoxy compounds, it may act as a brominating agent, introducing bromine atoms into other molecules during chemical reactions . This can lead to changes in the physical and chemical properties of the target molecules, potentially altering their biological activity.
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, such as halogenation, oxidation, and substitution reactions . These reactions can affect a wide range of biochemical pathways, depending on the specific targets of the compound.
Result of Action
For example, they can alter the structure and function of proteins, nucleic acids, and cell membranes, potentially affecting cellular processes such as signal transduction, gene expression, and membrane transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromoethoxy)-4-ethoxybenzene . For example, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s interaction with biological targets can be influenced by factors such as the target’s expression level, post-translational modifications, and cellular localization.
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-4-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJIQSINPWYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-4-ethoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)
![[(1S,2R)-2-Methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2447036.png)

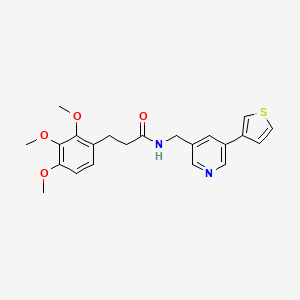
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
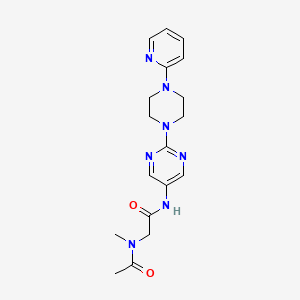
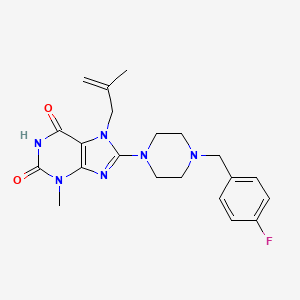
![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447047.png)
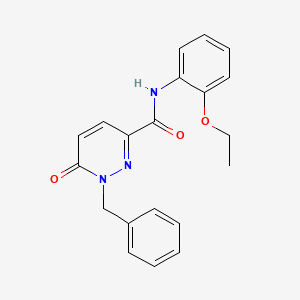
![6-bromo-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2447050.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2447054.png)
![2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B2447055.png)